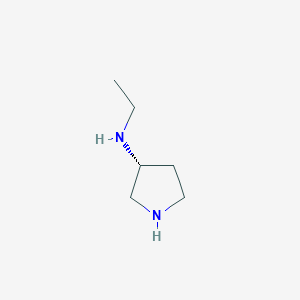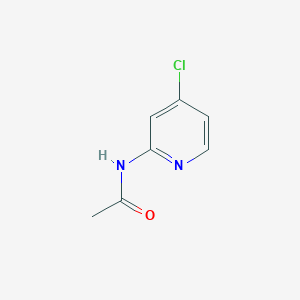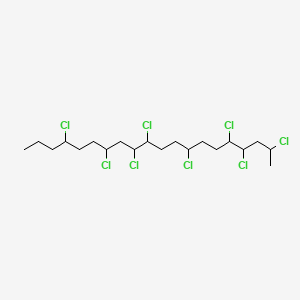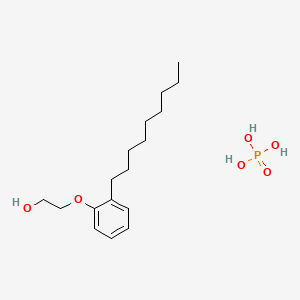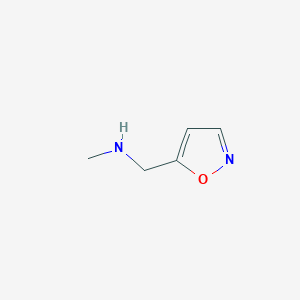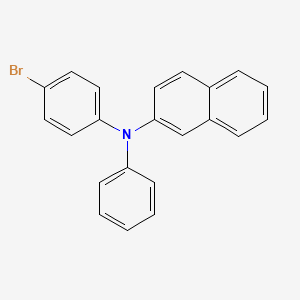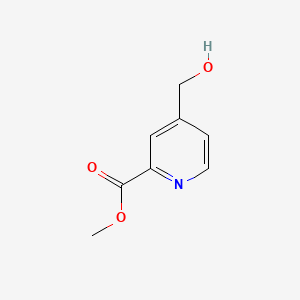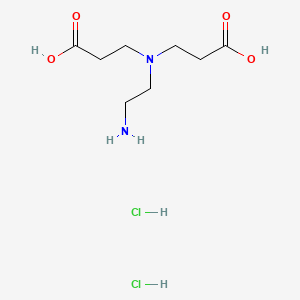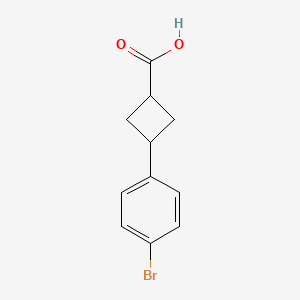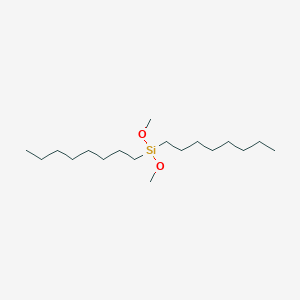
Di-n-octyldimethoxysilane
描述
Di-n-octyldimethoxysilane is an organosilicon compound with the molecular formula C18H40O2Si. It is a silane coupling agent, which means it is used to improve the bond between organic and inorganic materials. This compound is particularly valued for its hydrophobic properties, making it useful in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Di-n-octyldimethoxysilane can be synthesized through the hydrosilylation reaction of octene with dimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The reaction can be represented as follows:
C8H16+HSi(OCH3)2PtC18H40O2Si
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a fixed-bed reactor containing the platinum catalyst. The process is optimized to maximize yield and minimize by-products. The product is then purified through distillation to achieve the desired purity levels.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming silanols and methanol. This reaction is catalyzed by acids or bases.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, temperature range of 20°C to 50°C.
Condensation: Silanols, temperature range of 50°C to 100°C.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Polysiloxanes.
科学研究应用
Di-n-octyldimethoxysilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Biology: Employed in the modification of surfaces to create hydrophobic coatings, which can be useful in various biological assays.
Medicine: Utilized in the development of drug delivery systems where hydrophobic interactions are crucial.
Industry: Applied in the production of water-repellent coatings for construction materials, textiles, and electronics.
作用机制
The primary mechanism by which di-n-octyldimethoxysilane exerts its effects is through the formation of siloxane bonds. When applied to a surface, it undergoes hydrolysis to form silanols, which then condense to create a durable, hydrophobic siloxane network. This network effectively repels water and enhances the material’s resistance to environmental degradation.
相似化合物的比较
n-Octyltrimethoxysilane: Similar in structure but contains three methoxy groups instead of two.
Dodecyltrimethoxysilane: Contains a longer alkyl chain, providing enhanced hydrophobic properties.
Hexadecyltrimethoxysilane: Even longer alkyl chain, used for more extreme hydrophobic applications.
Uniqueness: Di-n-octyldimethoxysilane is unique due to its balance of hydrophobicity and reactivity. The presence of two methoxy groups allows for controlled hydrolysis and condensation, making it versatile for various applications. Its moderate chain length provides sufficient hydrophobicity without compromising the material’s mechanical properties.
属性
IUPAC Name |
dimethoxy(dioctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O2Si/c1-5-7-9-11-13-15-17-21(19-3,20-4)18-16-14-12-10-8-6-2/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIAHKLJMLPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314456 | |
| Record name | Dimethoxydioctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947155-81-9 | |
| Record name | Dimethoxydioctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947155-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxydioctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


